molecular formula C16H12BrClN2O3S3 B3297464 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 895457-67-7

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B3297464
CAS No.: 895457-67-7
M. Wt: 491.8 g/mol
InChI Key: XVBSTHYLKUBMNX-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide is a thiazole-based small molecule featuring a 5-bromothiophene substituent at the 4-position of the thiazole ring and a 3-(4-chlorobenzenesulfonyl)propanamide chain at the 2-position. Its molecular formula is C₁₆H₁₁BrClN₂O₃S₃, with a molecular weight of 509.85 g/mol (calculated). Key structural features include:

  • Thiazole core: A 1,3-thiazole ring, a heterocyclic scaffold known for diverse bioactivity.
  • 4-Chlorobenzenesulfonylpropanamide: The sulfonyl group increases hydrophilicity, while the chlorophenyl moiety may contribute to target specificity.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O3S3/c17-14-6-5-13(25-14)12-9-24-16(19-12)20-15(21)7-8-26(22,23)11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBSTHYLKUBMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. The starting materials often include 5-bromothiophene-2-carboxaldehyde, thioamide, and 4-chlorobenzenesulfonyl chloride. The synthesis may proceed through the following steps:

    Formation of Thiazole Ring: The reaction between 5-bromothiophene-2-carboxaldehyde and thioamide under acidic conditions forms the thiazole ring.

    Sulfonylation: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated thiazole with propanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole and sulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally and functionally related compounds is presented below:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Biological Activity (if reported) Reference
Target Compound : N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide C₁₆H₁₁BrClN₂O₃S₃ 509.85 5-Bromothiophen-2-yl (thiazole C4); 3-(4-chlorobenzenesulfonyl)propanamide (C2) High hydrophilicity (sulfonyl group); potential kinase modulation Not explicitly reported
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) C₁₁H₈ClFN₂OS 282.71 3-Chloro-4-fluorophenyl (thiazole C4); acetamide (C2) Lower hydrophilicity (lacks sulfonyl); synthesized via thiourea-α-bromoketone route c-Abl kinase activation
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₄ClN₃O₃S₂ 407.89 4-Pyridinyl (thiazole C4); 3-(4-chlorobenzenesulfonyl)propanamide (C2) Enhanced solubility (pyridinyl); similar sulfonyl-propanamide chain Not reported
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.42 5-(4-Methylphenyl)-1,3,4-oxadiazole (sulfanyl linker); thiazol-2-yl (amide) Sulfanyl group reduces oxidative stability; moderate melting point (135–136°C) Alkaline phosphatase tested (no data)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide C₂₇H₁₈ClN₅O₂S₃ 600.09 Benzothiazole (C4); triazole-thiazole hybrid (sulfanyl linker); 4-chlorophenyl Complex heterocyclic system; high molecular weight Not reported

Key Comparative Insights:

Structural Diversity :

  • The target compound distinguishes itself with a 5-bromothiophene substituent, which is absent in analogs like compound 14 (chloro-fluorophenyl) and compound 8d (oxadiazole-sulfanyl). Bromine’s electron-withdrawing nature may enhance electrophilic interactions compared to methyl or pyridinyl groups .
  • Sulfonyl vs. Sulfanyl : The target’s sulfonyl group (C16H11BrClN2O3S3) improves solubility and metabolic stability relative to sulfanyl-linked compounds (e.g., 8d, 8e), which are prone to oxidation .

Physicochemical Properties :

  • Molecular Weight : The target (509.85 g/mol) is heavier than simpler acetamide derivatives (e.g., 14: 282.71 g/mol) but lighter than benzothiazole-triazole hybrids (e.g., 600.09 g/mol in ).
  • Melting Points : Sulfonyl-propanamide derivatives (e.g., the target and ) likely exhibit higher melting points than sulfanyl analogs (e.g., 8d: 135–136°C) due to stronger intermolecular forces .

Biological Implications :

  • While compound 14 demonstrated c-Abl kinase activation , the target’s sulfonyl-propanamide chain may favor interactions with ATP-binding pockets in kinases or sulfotransferases.
  • The compound in shares the sulfonyl-propanamide motif but replaces bromothiophene with pyridinyl, suggesting divergent target selectivity (e.g., kinase vs. phosphatase inhibition).

Biological Activity

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Bromothiophene moiety
  • Thiazole ring
  • Chlorobenzenesulfonyl group

The synthesis typically involves several steps:

  • Formation of the Bromothiophene Intermediate : Synthesized by brominating thiophene using bromine or N-bromosuccinimide.
  • Thiazole Ring Formation : The bromothiophene is reacted with thioamide and a base to form the thiazole ring.
  • Coupling Reaction : The thiazole intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the target compound.

Biological Activity

The biological activities associated with this compound include:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition of cancer cell proliferation in various models, including colorectal cancer cell lines like SW480 and HCT116, with IC50 values as low as 0.12 µM . The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. For example, it has been studied for its effects on acetylcholinesterase (AChE) and urease, showing strong inhibitory activity. Compounds bearing similar moieties have been reported to have IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating promising therapeutic applications in treating conditions like urolithiasis .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents .

The mechanism of action for this compound likely involves:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : It may also interact with cellular receptors, affecting downstream signaling pathways that regulate cell proliferation and survival .

Case Studies

  • In Vitro Studies : In vitro studies have shown that related compounds significantly inhibit Wnt-dependent transcription and cancer cell proliferation. For instance, one study reported that a structurally similar compound inhibited growth in xenograft models .
  • In Vivo Studies : Animal studies demonstrated that related compounds reduced the expression of proliferation markers such as Ki67 in tumor tissues, further supporting their potential as anticancer agents .

Summary Table of Biological Activities

Activity Type Description IC50 Values
AnticancerInhibition of cancer cell proliferation0.12 µM (HCT116)
Enzyme InhibitionAChE and urease inhibitors1.13 µM - 6.28 µM
AntimicrobialActivity against Salmonella typhi and Bacillus subtilisModerate to Strong

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide

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